ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate
Description
Ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-4-28-17(26)9-20-16(25)10-23-11-21-18-14(19(23)27)8-22-24(18)15-6-5-12(2)7-13(15)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVIFTHYKHHKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that compounds similar to ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate exhibit significant anti-inflammatory effects. For instance, studies on substituted pyrazoles have shown their efficacy as selective COX-II inhibitors. In particular, derivatives with similar structures have been reported to have ED50 values comparable to established anti-inflammatory drugs like Celecoxib . This suggests potential for developing new therapeutic agents targeting inflammatory diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study screening a library of compounds identified several pyrazolo[3,4-d]pyrimidine derivatives as having promising activity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific metabolic pathways crucial for cancer cell proliferation .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with acetamido and ester groups. The final product is achieved through esterification processes that yield the desired acetate form.
Reaction Conditions
Common reagents and conditions for the synthesis include:
- Oxidizing agents : Potassium permanganate for oxidation reactions.
- Reducing agents : Lithium aluminum hydride for reduction processes.
- Solvents : Dichloromethane or ethanol are often used as solvents in various reaction steps.
These conditions allow for the modification of functional groups within the compound to enhance its biological activity or alter its pharmacokinetic properties.
Case Study: COX-II Inhibition
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit COX-II enzymes. The compounds were subjected to in vivo testing where they exhibited significant anti-inflammatory effects at dosages similar to standard treatments. This indicates a strong potential for clinical applications in treating conditions like arthritis and other inflammatory disorders .
Case Study: Anticancer Screening
In another investigation focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that modifications to the pyrazolo core could enhance cytotoxicity and selectivity towards cancer cells over normal cells. This highlights the importance of structural variations in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Ethyl esters: Compounds like ethyl acetate and ethyl benzoate have similar ester functional groups but differ in their overall structure and properties.
Uniqueness
Ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Biological Activity
Ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer potential. The compound has shown significant inhibitory effects against various cancer cell lines.
In Vitro Studies
A study reported that a related pyrazolo[3,4-d]pyrimidine compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . This suggests that the ethyl derivative may possess similar or enhanced efficacy due to structural modifications.
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 9.20 |
| PC-3 | TBD | TBD |
The anticancer activity is primarily attributed to the inhibition of eukaryotic protein kinases, which play crucial roles in cell proliferation and survival . Flow cytometric analysis indicated that these compounds could induce apoptosis in cancer cells at low micromolar concentrations .
Antimicrobial Activity
Recent investigations have expanded the scope of pyrazolo[3,4-d]pyrimidines to include antimicrobial properties. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
In Vitro and In Vivo Studies
A specific study highlighted the antibacterial effects of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli, indicating potential dual-action capabilities in treating infections in cancer patients who are often immunocompromised due to their condition and treatment regimens .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence both anticancer and antimicrobial activities. For instance, the presence of a dimethylphenyl group at position 1 enhances potency against certain cancer cell lines while maintaining antibacterial efficacy .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives showed promising results in reducing tumor volumes in vivo by targeting specific kinases involved in cancer progression .
- Antimicrobial Efficacy : Another investigation into the antibacterial properties revealed that certain derivatives could inhibit bacterial growth effectively when used in combination with conventional antibiotics like ampicillin and kanamycin .
Q & A
Q. What are the standard synthetic routes for ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate?
- Methodological Answer : A common approach involves coupling a pyrazolopyrimidine core (e.g., 1-(2,4-dimethylphenyl)-4-oxo-1,4,5H-pyrazolo[3,4-d]pyrimidine) with ethyl chloroacetate or bromoacetate derivatives. For example, refluxing the core with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ as a base for 6 hours, followed by ice quenching, filtration, and recrystallization from ethanol yields the esterified product . Alternative routes may employ N-arylsubstituted α-chloroacetamides for functionalization .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- 1H NMR : Used to verify substituent integration (e.g., aromatic protons from the 2,4-dimethylphenyl group, ethyl ester signals).
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks).
- Melting Point Analysis : Cross-referenced with literature to validate purity (e.g., derivatives in show distinct melting points: 151–154°C, 221–224°C) .
- X-ray Crystallography : Resolves regioselectivity in substitution, as seen in Acta Crystallographica reports .
Q. What are the key intermediates in its synthesis?
- Methodological Answer :
- The pyrazolopyrimidine core (e.g., 1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine) is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters.
- Ethyl chloroacetate introduces the acetamido-ester side chain via nucleophilic substitution .
- Intermediates like 5-acetyl-thiophene derivatives (e.g., ) may serve as precursors for analogous heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysis : Base catalysts (e.g., K₂CO₃) improve deprotonation efficiency, while phase-transfer catalysts may reduce side reactions.
- Temperature Control : Prolonged reflux (6+ hours) ensures complete conversion, as demonstrated in (83% yield) .
- Purification : Gradient recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products .
Q. What strategies mitigate regioselectivity challenges during functionalization?
- Methodological Answer :
- Directing Groups : Electron-donating groups (e.g., methyl substituents on the phenyl ring) guide electrophilic attack to specific positions .
- Steric Effects : Bulky substituents (e.g., 4-chlorobenzyl in ) influence reaction pathways by hindering access to certain sites .
- Computational Modeling : DFT calculations predict reactive sites on the pyrazolopyrimidine core, reducing trial-and-error experimentation.
Q. How do electronic effects of substituents impact biological or chemical reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the pyrimidine ring, enhancing reactivity in nucleophilic substitutions (e.g., 4-fluorophenyl in ) .
- Electron-Donating Groups (EDGs) : Stabilize intermediates in cyclization reactions (e.g., methoxy groups in slow oxidation) .
- Contradiction Analysis : Conflicting data on yields (e.g., 72% vs. 96% in ) may arise from substituent electronic profiles affecting reaction kinetics .
Q. How can structural modifications enhance solubility or stability for in vitro studies?
- Methodological Answer :
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves aqueous solubility (e.g., via NaOH/EtOH hydrolysis).
- PEGylation : Introducing polyethylene glycol (PEG) chains via amide coupling increases bioavailability .
- Prodrug Design : Masking polar groups (e.g., as tert-butyl esters) enhances membrane permeability, with enzymatic cleavage in target tissues .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting melting points or yields across studies?
- Methodological Answer :
- Purity Assessment : Reproduce synthesis using identical conditions (e.g., solvent, catalyst loading) and verify purity via HPLC.
- Crystallinity Differences : Polymorphic forms (e.g., anhydrous vs. hydrated crystals) may explain melting point variations (e.g., 216–218°C in vs. 150–152°C for derivatives) .
- Side Reactions : Trace byproducts (e.g., unreacted starting materials) quantified via LC-MS can account for yield discrepancies.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
